9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Overview
Description
Scientific Research Applications
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Employed in studies related to cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, although not used clinically.
Industry: Utilized in the development of new chemical entities and materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .
Mode of Action
The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .
Pharmacokinetics
Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .
Result of Action
The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Action Environment
The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .
Biochemical Analysis
Biochemical Properties
It is known that Lumefantrine, the parent compound, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Lumefantrine, the parent compound, is known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Lumefantrine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Lumefantrine, the parent compound, has been studied extensively in both in vitro and in vivo studies
Metabolic Pathways
Lumefantrine, the parent compound, is known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not widely documented. It is generally produced in specialized laboratories and research facilities, adhering to strict safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Comparison with Similar Compounds
Similar Compounds
Lumefantrine: A well-known antimalarial agent used in combination with artemether.
Chlorophenyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOIDFQNPRZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722182 | |
Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53221-25-3 | |
Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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